![molecular formula C13H10ClN3O B2417418 2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 339010-07-0](/img/structure/B2417418.png)
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine, also known as 4-Chloro-2-methoxy-1-imidazole, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a six-membered aromatic ring, containing both a nitrogen and a chlorine atom. It has been studied in great detail to understand its biochemical and physiological effects, as well as its synthesis methods, mechanism of action, and applications in scientific research.
Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines, a class of compounds similar to the one you’re interested in, have been reported to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues.
Antimicrobial Activity
These compounds have also shown significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs, which are always in demand due to the rise of antibiotic-resistant bacteria.
Herbicidal Activity
Interestingly, thiazolo[4,5-b]pyridines have been found to possess herbicidal activity . This suggests potential applications in agriculture, particularly in the development of new herbicides.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds have been identified . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antifungal Activity
Thiazolo[4,5-b]pyridines have demonstrated antifungal properties . This could lead to the development of new antifungal medications, which are essential in treating fungal infections in humans and plants.
Antitumor Activity
These compounds have been developed that exhibit antitumor activities . This suggests potential applications in cancer therapy, particularly in the development of new chemotherapeutic drugs.
Antidiabetic Activity
Compounds similar to the one you’re interested in have been found to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes.
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests potential applications in the treatment of allergies and asthma.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds likely interact with their targets, leading to changes at the molecular level that result in their observed biological effects.
Biochemical Pathways
For instance, they have been reported to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and antimalarial activities .
Pharmacokinetics
The oncolytic efficacy and in vivo pharmacokinetics of similar compounds are reported to be governed by distinct stereochemical features .
Result of Action
Similar compounds, such as pyrazole-bearing compounds, have been reported to display superior antipromastigote activity and better inhibition effects against plasmodium berghei .
properties
IUPAC Name |
2-(4-chlorophenyl)-1-methoxyimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-17-11-3-2-8-15-12(11)16-13(17)9-4-6-10(14)7-5-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXCYQNJYKZRNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(N=CC=C2)N=C1C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.